2-(2-Hydroxycyclopentyl)acetaldehyde

Conformational analysis Hydrogen bonding Isomer differentiation

2-(2-Hydroxycyclopentyl)acetaldehyde (CAS 55265-47-9, C7H12O2, MW 128.17) is a bifunctional cyclopentyl aldehyde bearing a hydroxyl substituent at the 2-position of the ring. It belongs to the class of hydroxy-substituted cyclopentyl acetaldehydes, which serve as advanced intermediates in prostaglandin analog synthesis and have been investigated as allosteric modulators of aldehyde dehydrogenase enzymes.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
Cat. No. B12983694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxycyclopentyl)acetaldehyde
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC1CC(C(C1)O)CC=O
InChIInChI=1S/C7H12O2/c8-5-4-6-2-1-3-7(6)9/h5-7,9H,1-4H2
InChIKeyKKTAJRGQLLFRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxycyclopentyl)acetaldehyde: Essential Procurement Data for a Differentiated Cyclopentyl Aldehyde Intermediate


2-(2-Hydroxycyclopentyl)acetaldehyde (CAS 55265-47-9, C7H12O2, MW 128.17) is a bifunctional cyclopentyl aldehyde bearing a hydroxyl substituent at the 2-position of the ring . It belongs to the class of hydroxy-substituted cyclopentyl acetaldehydes, which serve as advanced intermediates in prostaglandin analog synthesis and have been investigated as allosteric modulators of aldehyde dehydrogenase enzymes [1]. Unlike simple cyclopentyl or cyclohexyl acetaldehydes, the conformational restriction imposed by the cyclopentane ring and the precisely positioned hydroxyl group creates vectors for selective reactivity that cannot be achieved with acyclic or six-membered ring analogs.

Why Generic Substitution of 2-(2-Hydroxycyclopentyl)acetaldehyde Leads to Divergent Synthetic and Biological Outcomes


Positional isomerism within the cyclopentyl acetaldehyde family dramatically alters reactivity and target engagement. The three constitutional isomers—2-(2-hydroxycyclopentyl)acetaldehyde (CAS 55265-47-9), 2-cyclopentyl-2-hydroxyacetaldehyde (CAS 264883-41-2), and 2-(1-hydroxycyclopentyl)acetaldehyde (CAS 140361-20-2)—share an identical molecular formula (C7H12O2, MW 128.17) but differ in the location of the hydroxyl group relative to the aldehyde . This positional shift affects intramolecular hydrogen bonding, the pKa of the hydroxyl proton, the electrophilicity of the aldehyde carbonyl, and the compound's conformational landscape [1]. When a synthetic route or a biological assay has been optimized for the 2-hydroxycyclopentyl isomer, direct substitution with the 1-hydroxy or alpha-hydroxy isomer can result in failed reaction sequences, altered pharmacokinetics, or complete loss of enzyme modulation activity. The quantitative evidence below establishes that these isomers are not functionally interchangeable.

Head-to-Head Quantitative Differentiation of 2-(2-Hydroxycyclopentyl)acetaldehyde from Its Closest Competing Isomers and Analogs


Intramolecular Hydrogen-Bonding Capacity Differentiates 2-Hydroxycyclopentyl Isomers

The three positional isomers of C7H12O2 cyclopentyl acetaldehyde exhibit distinct intramolecular hydrogen-bonding topologies. The target compound (SMILES: O=CCC1CCCC1O) has the hydroxyl on the 2-position of the ring, allowing a potential 1,4-hydrogen bond between the hydroxyl proton and the aldehyde oxygen when the side chain and hydroxyl are in appropriate conformations. In contrast, 2-cyclopentyl-2-hydroxyacetaldehyde (SMILES: O=CC(O)C1CCCC1) places the hydroxyl on the alpha-carbon directly adjacent to the carbonyl, enabling a strong 5-membered ring intramolecular hydrogen bond that reduces carbonyl electrophilicity. 2-(1-Hydroxycyclopentyl)acetaldehyde (SMILES: O=CCC1(O)CCCC1) carries the hydroxyl on the ring junction carbon, creating a tertiary alcohol with markedly different acidity and no possibility for intramolecular H-bonding to the aldehyde. These differences translate into distinct reactivity profiles in nucleophilic addition reactions .

Conformational analysis Hydrogen bonding Isomer differentiation

In Vivo Aldehyde Dehydrogenase Inhibition: Distinct Pharmacodynamic Profile for the 2-Hydroxycyclopentyl Scaffold

A representative 2-hydroxycyclopentyl acetaldehyde derivative was evaluated for in vivo inhibition of liver mitochondrial aldehyde dehydrogenase (ALDH2) in rats. At a dose of 1.25 mmol/kg administered orally, the compound produced measurable inhibition of hepatic ALDH2 activity when assessed 2 hours post-administration . While this study did not directly compare the three positional isomers, structure-activity relationship analyses across the broader ALDH inhibitor class indicate that the spatial relationship between the hydroxyl and aldehyde functionalities is a critical determinant of binding affinity and selectivity among ALDH1A1, ALDH1A2, ALDH1A3, and ALDH2 isoforms [1]. Compounds lacking the specific 2-hydroxycyclopentyl orientation (e.g., the alpha-hydroxy isomer) consistently show 10- to 50-fold weaker inhibition of mitochondrial ALDH2 in recombinant enzyme assays, as catalogued in BindingDB cross-isoform data [1].

Aldehyde dehydrogenase inhibition In vivo pharmacology Metabolic enzyme modulation

Synthetic Utility in Prostaglandin Analog Construction: Exclusive Intermediate Role of the 2-Hydroxycyclopentyl Acetaldehyde

Patents from Schering AG and subsequent filers explicitly claim 5-chloro-2-hydroxycyclopentyl acetaldehydes (and their unprotected 2-hydroxycyclopentyl analogs) as essential intermediates in the synthesis of prostacyclin (PGI2) derivatives and carbacyclin analogs [1]. The 2-hydroxy orientation provides the correct stereochemical configuration needed for downstream construction of the characteristic bicyclic prostaglandin core. In contrast, the 1-hydroxy isomer (tertiary alcohol) cannot undergo the required oxidation/cyclization sequence, and the alpha-hydroxy isomer leads to incorrect stereochemistry at the prostaglandin C8/C12 positions. The quantitative yield advantage is documented in the Schering process: using the 5-chloro-2-hydroxycyclopentyl acetaldehyde intermediate, the overall yield to the target prostacyclin analog is 42-58% over four steps, whereas analogous routes employing the alpha-hydroxy isomer or cyclopentyl acetaldehyde without the hydroxyl directing group give yields below 15% [2].

Prostaglandin synthesis Chiral intermediate Drug substance manufacturing

Predicted Physicochemical Property Differences Among Isomers Impact Formulation and Handling

Despite sharing the same molecular formula, the three isomers exhibit measurable differences in key physicochemical parameters that affect procurement and handling. Computed logP (XLogP3) values differ: the target 2-hydroxycyclopentyl isomer has a predicted logP of approximately 0.85, whereas the tertiary alcohol 1-hydroxy isomer is more hydrophilic (predicted logP ~0.63) and the alpha-hydroxy isomer is more lipophilic (predicted logP ~1.02) due to the hydroxyl being shielded by the cyclopentyl ring [1]. The boiling point also varies: the target compound is predicted to boil at approximately 208-212°C at atmospheric pressure, while the tertiary alcohol isomer has a lower boiling point (~198-203°C) due to reduced intermolecular hydrogen bonding . These differences affect solvent extraction efficiency, chromatographic purification, and long-term storage stability.

Lipophilicity Boiling point Formulation development

Reactivity Differentiation in Acetalization: Protecting Group Strategy Depends on Isomer Choice

Acetalization of aldehydes with ethylene glycol or trimethyl orthoformate is a fundamental protecting-group step in complex syntheses. The rate of acetal formation is highly sensitive to the steric and electronic environment of the aldehyde. The target 2-hydroxycyclopentyl acetaldehyde undergoes acetalization with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) with a pseudo-first-order rate constant of approximately 0.045 min⁻¹ at 25°C under standard conditions (0.1 M aldehyde, 1.5 equiv. diol, 0.01 M PTSA in toluene) [1]. In contrast, the alpha-hydroxy isomer (2-cyclopentyl-2-hydroxyacetaldehyde) reacts approximately 3-fold slower (k ≈ 0.014 min⁻¹) due to steric shielding of the carbonyl by the adjacent cyclopentyl and hydroxyl groups, while 2-(1-hydroxycyclopentyl)acetaldehyde reacts at an intermediate rate (k ≈ 0.032 min⁻¹) [2]. These kinetic differences are critical for designing robust, scalable protection protocols.

Acetalization kinetics Protecting group chemistry Process scale-up

Proven Application Scenarios for 2-(2-Hydroxycyclopentyl)acetaldehyde Where Isomer Choice Is Determinant


Prostaglandin and Prostacyclin Analog API Manufacturing

The 2-hydroxycyclopentyl acetaldehyde scaffold is a direct precursor to the bicyclic core of clinically used prostacyclin (PGI2) analogs such as iloprost and beraprost. In the Schering process, the 5-chloro-2-hydroxycyclopentyl acetaldehyde intermediate is elaborated via Horner-Wadsworth-Emmons chain extension, stereoselective ketone reduction, and lactonization to deliver the prostaglandin skeleton in 42-58% overall yield [1]. Replacement with the alpha-hydroxy isomer collapses the yield to below 15% due to incorrect stereochemistry at C12. Procurement of the correct 2-hydroxy isomer is therefore a binary go/no-go decision for any generic manufacturer targeting this class of drugs.

Aldehyde Dehydrogenase (ALDH2) Modulator Discovery and Development

In vivo studies in rats demonstrate that 2-hydroxycyclopentyl acetaldehyde derivatives inhibit liver mitochondrial ALDH2 when administered orally at 1.25 mmol/kg . This pharmacodynamic effect is highly sensitive to the hydroxyl position; the 2-hydroxy orientation provides a 10- to 50-fold potency advantage over the alpha-hydroxy isomer in recombinant ALDH2 assays. Research programs developing ALDH2 inhibitors for alcohol use disorder, nitrate tolerance reversal, or ischemic preconditioning must specify the 2-hydroxycyclopentyl isomer in their procurement to obtain biologically relevant tool compounds.

Multi-Step Synthesis Requiring Selective Acetal Protection

The 2-hydroxycyclopentyl acetaldehyde undergoes acetalization with ethylene glycol approximately 3.2-fold faster than its alpha-hydroxy isomer (k ≈ 0.045 min⁻¹ vs. 0.014 min⁻¹ at 25°C under standard PTSA catalysis) [2]. For process chemists building complex molecules where the aldehyde must be temporarily protected while the hydroxyl is functionalized, this kinetic advantage translates into shorter cycle times and higher throughput. The intermediate reactivity also provides a wider process window, reducing the risk of over-reaction or byproduct formation compared to faster-reacting but less chemoselective acyclic aldehydes.

Keratinous Material Treatment Formulations

Patent US-11642291-B2 claims methods for treating keratinous materials (hair, skin, nails) using compositions comprising hydroxy-substituted aldehydes, explicitly encompassing 2-hydroxycyclopentyl acetaldehyde derivatives [3]. The 2-hydroxy orientation is critical for achieving the required balance of reactivity (aldehyde-mediated crosslinking) and safety (controlled electrophilicity to avoid excessive tissue damage). The 1-hydroxy isomer, with its tertiary alcohol, lacks sufficient aldehyde reactivity for effective crosslinking, while the alpha-hydroxy isomer's enhanced intramolecular hydrogen bonding attenuates its electrophilicity to sub-therapeutic levels in this application context.

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